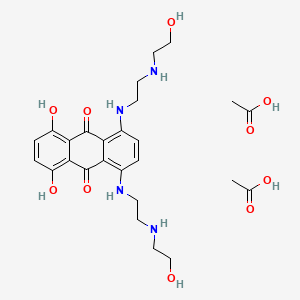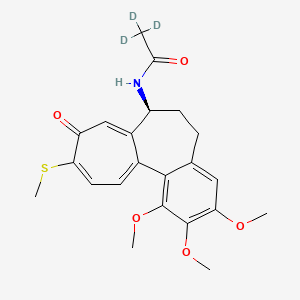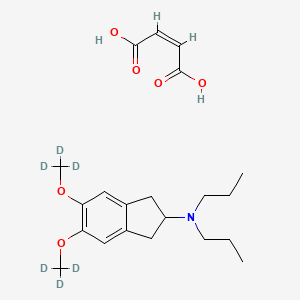
(Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine is a complex organic compound with potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine likely involves multiple steps, including the preparation of the individual components and their subsequent coupling. Typical synthetic routes may include:
Preparation of (Z)-but-2-enedioic acid: This can be achieved through the isomerization of maleic acid or the reduction of fumaric acid under specific conditions.
Synthesis of N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of deuterium substitution on biological activity. Deuterium-labeled compounds are valuable tools for tracing metabolic pathways and understanding enzyme mechanisms.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its unique structure could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties could enhance the performance of these materials in various applications.
Wirkmechanismus
The mechanism of action of (Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine likely involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, leading to changes in metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Signal transduction: The compound may affect signal transduction pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine include:
(Z)-but-2-enedioic acid derivatives: Compounds with similar acid moieties.
N,N-dipropyl-inden-2-amine derivatives: Compounds with similar amine structures.
Deuterium-labeled compounds: Compounds with deuterium substitution.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the (Z)-but-2-enedioic acid moiety, the N,N-dipropyl-inden-2-amine structure, and the deuterium-labeled methoxy groups. This combination may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H31NO6 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i3D3,4D3; |
InChI-Schlüssel |
FSIQDESGRQTFNN-HNUZTUHXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C2CC(CC2=C1)N(CCC)CCC)OC([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)



![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
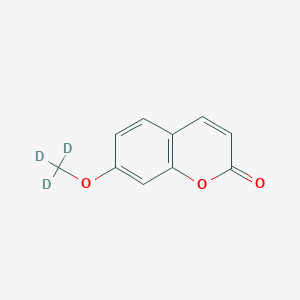
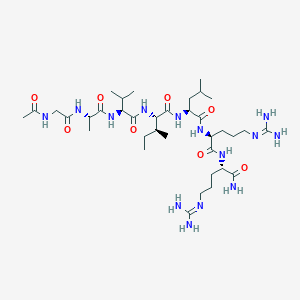
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)

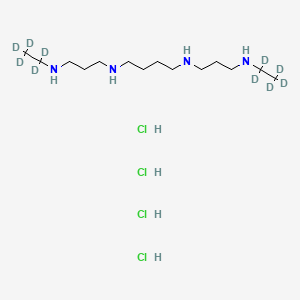

![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)
